molecular formula C19H20F2N2O B2531065 2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 952992-84-6

2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No. B2531065
CAS RN: 952992-84-6
M. Wt: 330.379
InChI Key: BVBIMKUFECCSSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves multi-step chemical reactions. In one study, a complex pyridine-containing aromatic dianhydride monomer was synthesized starting from the nitro displacement of 4-nitrophthalonitrile, followed by a series of reactions including acidic hydrolysis and cyclodehydration . Another research paper describes the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in nine steps, with a final overall chemical yield of 1% . This synthesis pathway includes a desmethylation step to produce a precursor for radiolabeling, which is a critical step for the creation of PET agents used in cancer imaging.

Molecular Structure Analysis

The molecular structure of compounds in this category often includes aromatic rings, such as pyridine or pyrimidine, which are substituted with various functional groups. The presence of difluoro groups and other substituents like pyrrolidinyl or propylsulfonamidio groups can significantly influence the chemical behavior and physical properties of these molecules. The synthesis of polyimides with pyridine moieties in the main chain, as mentioned in one study, suggests that these structures can impart specific characteristics like solubility in certain solvents and thermal stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include nitro displacement, hydrolysis, cyclodehydration, and O-[(11)C]methylation for radiolabeling . These reactions are carefully orchestrated to achieve the desired molecular architecture and to introduce specific functional groups that are necessary for the intended applications of the compounds, such as imaging agents for PET scans in cancer diagnosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic amide solvents and cresols, high thermal stability with glass transition temperatures ranging from 221 to 278°C, and excellent mechanical properties with tensile strengths between 72.8 and 104.4 MPa . These properties make them suitable for various industrial applications. The specific activities and yields of the PET agents synthesized in another study indicate their potential effectiveness for medical imaging purposes .

Scientific Research Applications

Fluorescent Properties and Material Applications

  • Blue Fluorescence from BF2 Complexes : Research by Yamaji et al. (2017) on benzamides having pyridine, pyridazine, pyrazine, and pyrimidine rings led to the development of novel blue fluorophores. These fluorophores exhibited intense blue fluorescence, particularly in solid state, due to a specific crystal structure, highlighting their potential in biological and organic material applications (Yamaji et al., 2017).

Photophysical Properties

  • Aggregation Enhanced Emission : A study by Srivastava et al. (2017) synthesized compounds that were luminescent in both solution and solid state, showing nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution. These compounds demonstrated multi-stimuli-responsive properties, which are valuable for developing smart materials with tunable optical properties (Srivastava et al., 2017).

Therapeutic Applications

  • Melanoma Imaging : Liu et al. (2013) developed a novel aliphatic 18F-labeled probe for PET imaging of melanoma, utilizing radiofluorinated benzamide and nicotinamide analogues. This study underscores the potential of benzamide derivatives in the development of diagnostic tools for melanoma (Liu et al., 2013).

Polymer Science

  • Fluorinated Polyamideimides : Tsay et al. (2005) synthesized a series of fluorinated polyamideimides (PAIs) that showed excellent solubility in organic solvents and outstanding thermal stability. These materials are promising for high-performance applications due to their robust mechanical properties and low moisture absorption (Tsay et al., 2005).

Organic Synthesis and Catalysis

  • Ortho-Fluorination : Wang et al. (2009) reported a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting a method for selective fluorination in organic synthesis. This process is significant for the development of fluorinated organic compounds with potential pharmaceutical applications (Wang et al., 2009).

Future Directions

Future research could focus on exploring the biological activity of this compound and its potential applications in medicine or other fields. The structure of the compound suggests it could have interesting biological activities, given the known activities of other pyrrolidine derivatives .

properties

IUPAC Name

2,6-difluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c20-16-4-3-5-17(21)18(16)19(24)22-11-10-14-6-8-15(9-7-14)23-12-1-2-13-23/h3-9H,1-2,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBIMKUFECCSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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